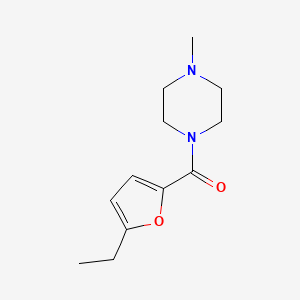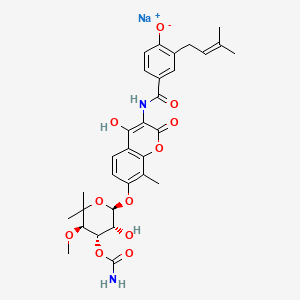![molecular formula C17H20N2O3S2 B7559099 3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide](/img/structure/B7559099.png)
3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors (JAK inhibitors). It was first synthesized in 2005 and has since been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide works by inhibiting the activity of Janus kinases (JAKs). JAKs are enzymes that play a key role in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, 3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide can effectively block the downstream signaling pathways, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide has been shown to have a number of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activation of T cells and B cells, and reduce the migration of immune cells to inflamed tissues. It can also reduce the production of antibodies and increase the production of regulatory T cells, which can help to maintain immune homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide is its specificity for JAKs, which makes it a potentially effective therapeutic agent with fewer side effects compared to other immunosuppressive drugs. However, its effectiveness may be limited by the development of resistance and the potential for adverse effects on the immune system.
Orientations Futures
There are several potential future directions for research on 3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide. One area of interest is the development of new JAK inhibitors with improved specificity and efficacy. Another area of interest is the investigation of the potential use of 3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide in the treatment of other autoimmune diseases and cancer. Additionally, further research is needed to fully understand the long-term effects of 3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide on the immune system and its potential for drug interactions.
Méthodes De Synthèse
The synthesis of 3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide involves the reaction of 4-(1,3-thiazol-2-yl)aniline with cyclopentanone to form 4-(1,3-thiazol-2-yl)phenyl)cyclopentanone. The resulting compound is then reacted with sulfonyl chloride to form 3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in the treatment of cancer, asthma, and transplant rejection.
Propriétés
IUPAC Name |
3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-16(9-12-24(21,22)15-3-1-2-4-15)19-14-7-5-13(6-8-14)17-18-10-11-23-17/h5-8,10-11,15H,1-4,9,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVMFUGOSTWZFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]-N-phenylacetamide](/img/structure/B7559016.png)
![N-ethyl-1-[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B7559024.png)
![N-[4-(dimethylamino)-2-methylphenyl]-2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7559032.png)
![2-[[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]methyl]indolizine-1-carbonitrile](/img/structure/B7559047.png)
![ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7559060.png)

![N-[(2-phenoxypyridin-4-yl)methyl]propanamide](/img/structure/B7559071.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7559073.png)
![methyl 4-[2-[[2-(oxolan-2-yl)acetyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylate](/img/structure/B7559077.png)
![2-methyl-5-[2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinolin-3-yl]-1,3,4-oxadiazole](/img/structure/B7559083.png)

![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7559109.png)

![N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B7559124.png)